molecular formula C12H11N B561750 3-Aminobiphenyl-d9 CAS No. 1020718-93-7

3-Aminobiphenyl-d9

Cat. No. B561750
CAS RN: 1020718-93-7
M. Wt: 178.282
InChI Key: MUNOBADFTHUUFG-LOIXRAQWSA-N
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Description

3-Aminobiphenyl-d9 is a deuterium-labeled compound that is a product of smoking tobacco . It has a molecular weight of 178.28 and a molecular formula of C12H2D9N .


Synthesis Analysis

3-Aminobiphenyl-d9 is a deuterium-labeled compound. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular structure of 3-Aminobiphenyl-d9 is represented by the formula C12H2D9N . The compound has a molecular weight of 178.28 .


Chemical Reactions Analysis

The common denominator of aromatic amines like 3-Aminobiphenyl-d9 is an amino-group bound to an aromatic system. The chemical reactivity of this amino group depends on the mesomeric interaction with the aromatic system, which is determined by further substituents and steric factors .


Physical And Chemical Properties Analysis

3-Aminobiphenyl-d9 has a molecular weight of 178.28 and a molecular formula of C12H2D9N . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Ecotoxicological Evaluation of 4-Aminobiphenyl : This study investigated the toxic effects of 4-aminobiphenyl (4-ABP) using various ecotoxicological models, including Daphnia magna, zebrafish embryos, and mammalian cell bioassays. The findings reveal that 4-ABP is toxic to both aquatic organisms and mammalian cells. The study highlights the limitations of single models in assessing the harmful effects of such compounds and emphasizes the need for a comprehensive test battery for accurate environmental impact assessment (Cheng Jiangning et al., 2004).

  • In Vitro Cytogenetic Activity of 3-Amino-4-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-Dioxide : This research focused on the cytotoxic and genotoxic effects of a five-membered cyclosulfamide derivative on human lymphocytes. The study utilized chromosomal aberration (CA) and micronucleus (MN) tests to assess the genotoxicity of the compound. The results indicated cytotoxic, cytostatic, and genotoxic potential of the compound on human peripheral blood lymphocyte cultures (Zülal Atlı Şekeroğlu et al., 2019).

  • DNA Adducts in Target and Nontarget Tissues of 3,2'-Dimethyl-4-Aminobiphenyl in Rats : This study explored the formation of DMAB-DNA adducts in rats and their relationship to tumorigenicity. The research utilized immunohistochemical procedures and ELISA to investigate DMAB-DNA adduct formation. The findings suggest that DNA adduct formation itself does not determine the carcinogenic organotropism of DMAB, and other factors like cell proliferation and promotion by exogenous agents may play crucial roles (T. Shirai et al., 1994).

Safety and Hazards

3-Aminobiphenyl-d9 is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOBADFTHUUFG-LOIXRAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])N)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661774
Record name (~2~H_9_)[1,1'-Biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020718-93-7
Record name (~2~H_9_)[1,1'-Biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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